N-(4-bromo-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule featuring a pyrimidinone core substituted with a pyridinyl group at position 4, a methyl group at position 2, and an acetamide linker connected to a 4-bromo-2-fluorophenyl moiety. The pyridinyl group may contribute to π-π stacking interactions in receptor binding, while the acetamide linker provides conformational flexibility.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN4O2/c1-11-22-16(15-4-2-3-7-21-15)9-18(26)24(11)10-17(25)23-14-6-5-12(19)8-13(14)20/h2-9H,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINULWRZRHWXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-[2-methyl-6-oxo-4-(pyridin-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core and a substituted phenyl group. The presence of bromine and fluorine atoms enhances its biological activity through improved interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The halogen substituents (bromine and fluorine) on the phenyl ring can form strong interactions with these targets, potentially leading to significant alterations in their activity. The compound may also undergo metabolic transformations that modulate its effects in biological systems.
Antimicrobial Activity
Several studies have indicated that pyrimidine derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can enhance antimicrobial efficacy .
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| This compound | E. coli | Moderate | |
| Similar Pyrimidine Derivative | S. aureus | High | |
| Novel Pyrimidine Compound | C. albicans | Significant |
Antiviral Activity
Research has also explored the antiviral potential of compounds related to this compound. Certain derivatives have demonstrated promising inhibitory effects against viral enzymes, indicating potential use in antiviral therapies .
Case Studies
- Antimicrobial Efficacy : A study conducted by Chikhalia et al. synthesized various pyrimidine derivatives and evaluated their antimicrobial activity against common pathogens. One derivative exhibited significantly higher antibacterial activity than standard antibiotics, suggesting that similar compounds could be effective against resistant strains .
- Antiviral Screening : In a comprehensive review of N-Heterocycles as antiviral agents, it was noted that certain modifications to the pyrimidine structure led to enhanced reverse transcriptase inhibition in vitro, which could be relevant for developing treatments for viral infections like HIV .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other dihydropyrimidinone derivatives reported in the literature. Below is a comparative analysis based on substituent effects, pharmacological activity, and crystallographic data:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The bromo and fluoro groups in the target compound may confer higher metabolic stability compared to the chloro and methoxy substituents in analogues . Bromine’s larger atomic radius could enhance hydrophobic interactions in target binding.
Structural Flexibility and Binding: The acetamide linker in the target compound provides greater conformational flexibility than the rigid aminomethyl linker in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which adopts a fixed orientation due to intramolecular hydrogen bonding .
Crystallographic Insights: Analogues like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit dihedral angles of 12.8°–86.1° between the pyrimidine core and substituent planes, influencing packing efficiency and solubility . The target compound’s pyridinyl group likely reduces steric hindrance compared to bulkier substituents.
The bromo-fluoro combination may enhance selectivity for bacterial or cancer cell targets over human cells .
Implications for Drug Design
- Electron-Withdrawing Groups : Bromo and fluoro substituents improve stability and binding but may reduce solubility. Balancing these effects with hydrophilic groups (e.g., hydroxy or methoxy) could optimize pharmacokinetics.
- Heteroaromatic Substitutions : Pyridinyl groups (as in the target compound) offer distinct electronic environments compared to phenyl rings, enabling tailored interactions with enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
